L 674573 L 674573 L 674573 is a leukotriene biosynthesis inhibitor.
Brand Name: Vulcanchem
CAS No.: 127481-29-2
VCID: VC0532153
InChI: InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)
SMILES: C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O
Molecular Formula: C28H27NO3S
Molecular Weight: 457.6 g/mol

L 674573

CAS No.: 127481-29-2

Cat. No.: VC0532153

Molecular Formula: C28H27NO3S

Molecular Weight: 457.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L 674573 - 127481-29-2

CAS No. 127481-29-2
Molecular Formula C28H27NO3S
Molecular Weight 457.6 g/mol
IUPAC Name 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid
Standard InChI InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)
Standard InChI Key JOIXGLLMSDPZDN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O
Appearance Solid powder

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

L 674573 (CAS 127481-29-2) possesses a molecular formula of C28H27NO3S and a molecular weight of 457.58 g/mol . The compound features a quinoline moiety linked via a methoxy group to a phenylbutyl chain, with a sulfanylacetic acid substituent enhancing its interaction with FLAP . Key physicochemical parameters include a calculated logP (partition coefficient) of 6.4, indicating high lipophilicity, and a rotatable bond count of 11, which influences its conformational flexibility .

Table 1: Molecular Properties of L 674573

PropertyValue
Molecular FormulaC28H27NO3S
Molecular Weight457.58 g/mol
CAS Registry Number127481-29-2
XLogP36.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds11

These properties contribute to its pharmacokinetic profile, particularly its solubility in dimethyl sulfoxide (DMSO) at 10 mg/mL (21.85 mM) . The compound remains stable when stored at -20°C in powder form and -80°C in solvent .

Structural Distinctions from Related Inhibitors

Unlike indole-based FLAP inhibitors such as MK-886, L 674573’s quinoline core enables differential binding kinetics. Competitive binding assays reveal that L 674573 and MK-886 share overlapping interaction sites on FLAP but achieve inhibition through distinct structural motifs . This divergence has been exploited to develop hybrid "quindole" inhibitors (e.g., L-689,037), which combine elements of both scaffolds for enhanced potency .

Mechanism of Action: FLAP-Dependent Leukotriene Suppression

Targeting the 5-Lipoxygenase Activation Pathway

Leukotriene synthesis initiates when 5-lipoxygenase (5-LO) translocates to the nuclear membrane in a Ca²⁺-dependent manner, where FLAP facilitates its binding to arachidonic acid . L 674573 binds FLAP with high affinity (Kd ≈ 40 nM), preventing 5-LO membrane association and subsequent conversion of arachidonic acid to leukotriene A4 (LTA4) . This upstream inhibition blocks the entire leukotriene cascade, including the production of LTB4 and cysteinyl leukotrienes (LTC4, LTD4) .

Table 2: Inhibitory Effects of L 674573 in Cellular Models

Cell TypeStimulusIC50 (FLAP Binding)LT Production Inhibition
HL-60A23187/fMLP70 nM>90% at 100 nM
Human NeutrophilsCalcium Ionophore85 nM88–94%

Kinetic and Binding Studies

Photoaffinity labeling experiments with [¹²⁵I]L-691,678 (a quindole derivative) confirmed direct FLAP engagement by L 674573 . Competition assays demonstrate that L 674573 displaces MK-886 from FLAP, albeit with a 3-fold lower affinity, highlighting subtle differences in binding site interactions . Molecular dynamics simulations suggest the quinoline group occupies a hydrophobic pocket near FLAP’s arachidonate-binding domain, while the sulfanylacetic acid tail stabilizes the complex via polar contacts .

Pharmacological and Preclinical Research Findings

In Vitro Efficacy and Selectivity

In human leukemia (HL-60) cells, L 674573 inhibits A23187-induced 5-LO translocation with an IC50 of 70 nM, reducing LTB4 synthesis by 94% at 100 nM . Notably, it exhibits no off-target effects on cyclooxygenase (COX) or 12/15-lipoxygenase activity at concentrations ≤10 μM. The compound’s selectivity is further evidenced by its inability to inhibit FLAP-independent 5-LO variants .

In Vivo Anti-Inflammatory Activity

Comparative Analysis with FLAP-Targeted Therapeutics

Table 3: FLAP Inhibitors: Structural and Functional Comparison

CompoundClassFLAP IC50Selectivity Over 5-LOClinical Status
L 674573Quinoline70 nM>100-foldPreclinical
MK-886Indole25 nM>50-foldDiscontinued (Phase II)
AZD6642Quindole12 nM>200-foldPhase I

L 674573’s quinoline scaffold offers advantages in chemical stability over indole-based inhibitors but lags in potency compared to newer quindoles . Its primary utility lies in mechanistic studies rather than therapeutic development, as evidenced by the absence of clinical trials .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator